molecular formula C11H13Cl3N2S B6248550 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride CAS No. 2408969-20-8

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

Cat. No. B6248550
CAS RN: 2408969-20-8
M. Wt: 311.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride” is a chemical compound. It is related to “2-(4-Chlorophenyl)ethylamine”, which has a linear formula of ClC6H4CH2CH2NH2 . The CAS Number is 156-41-2 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, the hydrazinolysis of a phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated, and carbamoylated to deliver various adducts .


Molecular Structure Analysis

The molecular structure of “2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride” can be represented by the SMILES string NCCc1ccc(Cl)cc1 . The InChI key is SRXFXCKTIGELTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)ethylamine”, a related compound, is a liquid at room temperature . It has a refractive index of 1.548 (lit.) , a boiling point of 60-65 °C/0.1 mmHg (lit.) , and a density of 1.112 g/mL at 25 °C (lit.) .

Safety and Hazards

“2-(4-Chlorophenyl)ethylamine”, a related compound, is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride' involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 2-(4-chlorophenyl)-1,3-thiazol-4-amine. This intermediate is then reacted with ethyl bromoacetate to form 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-ol, which is subsequently converted to the final product by reaction with ammonium chloride and hydrochloric acid." "Starting Materials": [ "4-chlorobenzaldehyde", "thiosemicarbazide", "ethyl bromoacetate", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzaldehyde with thiosemicarbazide in ethanol to form 2-(4-chlorophenyl)-1,3-thiazol-4-amine.", "Step 2: Reaction of 2-(4-chlorophenyl)-1,3-thiazol-4-amine with ethyl bromoacetate in ethanol to form 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-ol.", "Step 3: Reaction of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-ol with ammonium chloride and hydrochloric acid to form 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride." ] }

CAS RN

2408969-20-8

Product Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

Molecular Formula

C11H13Cl3N2S

Molecular Weight

311.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.